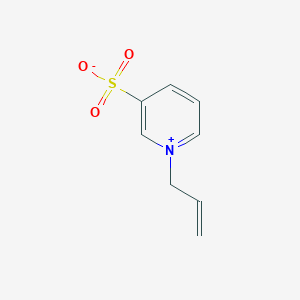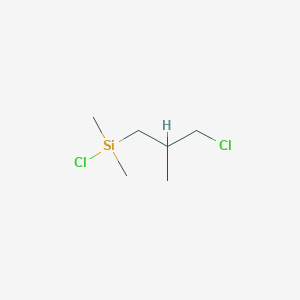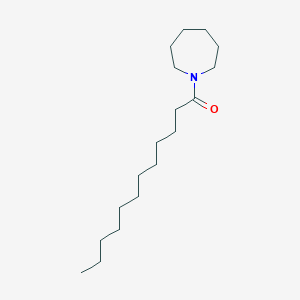
Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane
Vue d'ensemble
Description
Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane, also known as O-Ethyl O-(2,4-dichlorophenyl)-S-ethylmercaptophosphorothioate, is a chemical compound commonly used in scientific research. This compound is classified as an organophosphate insecticide and is known for its ability to inhibit acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system.
Mécanisme D'action
The mechanism of action of Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. By inhibiting acetylcholinesterase, Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane can cause an accumulation of acetylcholine in the synapse, leading to overstimulation of the nervous system.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane are primarily related to its ability to inhibit acetylcholinesterase. This can lead to a range of effects, including muscle weakness, respiratory distress, and seizures. In addition, Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane has been shown to have toxic effects on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful for studying the role of this enzyme in the nervous system. However, one limitation is the potential for toxicity, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research involving Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane. One area of interest is the development of new insecticides that are less toxic and more environmentally friendly. Another area of research is the development of new therapies for neurological disorders that target acetylcholinesterase. Finally, there is a need for further research into the toxicity of Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane and its potential impact on human health and the environment.
Méthodes De Synthèse
The synthesis of Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane involves the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form 2,4-dichlorophenoxyacetyl chloride. This intermediate product is then reacted with ethylmercaptan to produce Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane 2,4-dichlorophenoxyacetate. The final step involves the reaction of Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane 2,4-dichlorophenoxyacetate with phosphorus pentasulfide to form Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane.
Applications De Recherche Scientifique
Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane has been widely used in scientific research as an inhibitor of acetylcholinesterase. This enzyme plays a crucial role in the transmission of nerve impulses and the proper functioning of the nervous system. By inhibiting acetylcholinesterase, Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane can disrupt nerve impulse transmission and cause a range of physiological and biochemical effects.
Propriétés
IUPAC Name |
chloro-(2,4-dichlorophenoxy)-ethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl3O2PS/c1-2-12-14(11,15)13-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBRYBCEAMJKDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OC1=C(C=C(C=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3O2PS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939722 | |
| Record name | O-(2,4-Dichlorophenyl) O-ethyl phosphorochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane | |
CAS RN |
18351-18-3 | |
| Record name | Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018351183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-(2,4-Dichlorophenyl) O-ethyl phosphorochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid](/img/structure/B100304.png)







